REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH2:7]([S:14][C:15](=S)[NH:16][NH2:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O1CC[CH2:21][CH2:20]1>>[CH2:7]([S:14][C:15]1[C:2]([C:3]([O:5][CH3:6])=[O:4])=[C:20]([CH3:21])[NH:17][N:16]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
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Name
|
|
Quantity
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47 g
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Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)SC(NN)=S
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Name
|
|
Quantity
|
250 mL
|
Type
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reactant
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the precipitated solids mixture is filtered
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Type
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WASH
|
Details
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washed with diethyl ether
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Type
|
STIRRING
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Details
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the residue is stirred into 200 ml of 12% strength ammonia solution
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Type
|
CUSTOM
|
Details
|
removed from it by extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the methylene chloride is distilled off
|
Type
|
CUSTOM
|
Details
|
the solid which remains is recrystallized from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC1=NNC(=C1C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |